molecular formula C20H24N4O2 B12807157 Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(4-(4-phenyl-1-piperazinyl)butyl)- CAS No. 146529-61-5

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(4-(4-phenyl-1-piperazinyl)butyl)-

Cat. No.: B12807157
CAS No.: 146529-61-5
M. Wt: 352.4 g/mol
InChI Key: GCOPOUOKRHYMGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(4-(4-phenyl-1-piperazinyl)butyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of an oxazole ring fused to a pyridine ring, with a piperazine moiety attached via a butyl chain. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(4-(4-phenyl-1-piperazinyl)butyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Fusion with Pyridine Ring: The oxazole ring is then fused with a pyridine ring through a series of condensation reactions.

    Attachment of Piperazine Moiety: The piperazine moiety is introduced via nucleophilic substitution reactions, often using a butyl halide as the linking chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(4-(4-phenyl-1-piperazinyl)butyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Halides, sulfonates, and other leaving groups in the presence of nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxazolone derivatives, while reduction may yield reduced forms of the piperazine moiety.

Scientific Research Applications

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(4-(4-phenyl-1-piperazinyl)butyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(4-(4-phenyl-1-piperazinyl)butyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Oxazolo(4,5-b)pyridin-2(3H)-one derivatives: Compounds with similar core structures but different substituents.

    Piperazine derivatives: Compounds with the piperazine moiety but different linking chains or additional functional groups.

Uniqueness

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(4-(4-phenyl-1-piperazinyl)butyl)- is unique due to its specific combination of the oxazole-pyridine fused ring system and the piperazine moiety

Biological Activity

Oxazolo(4,5-b)pyridin-2(3H)-one, specifically the derivative 3-(4-(4-phenyl-1-piperazinyl)butyl)-, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H22N4O2
  • Molecular Weight : 350.41 g/mol
  • CAS Number : 60832-72-6
  • Solubility : Very soluble in water (up to 8.53 mg/ml) .

Biological Activity Overview

Research indicates that derivatives of oxazolo[4,5-b]pyridine exhibit a range of biological activities, including:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Anticancer Activity : Demonstrated cytotoxic effects on cancer cell lines.

Antimicrobial Activity

Studies have shown that oxazole derivatives possess significant antimicrobial properties. For instance, compounds similar to oxazolo(4,5-b)pyridin-2(3H)-one have been tested against Gram-positive and Gram-negative bacteria.

Bacterial Strain Activity (Zone of Inhibition) Reference
Staphylococcus aureus15 mm
Escherichia coli12 mm
Bacillus cereus18 mm

In a comparative study, synthesized oxazole derivatives showed better activity against Gram-positive bacteria compared to Gram-negative ones. The mechanism often involves disruption of bacterial cell wall synthesis and protein function.

Anticancer Activity

The anticancer potential of oxazolo(4,5-b)pyridin-2(3H)-one derivatives has been evaluated using various cancer cell lines. The compound exhibits cytotoxicity through mechanisms such as apoptosis induction and inhibition of cell proliferation.

Cell Line IC50 Value (µM) Reference
HCT116 (Colon Cancer)20.5
MCF7 (Breast Cancer)15.0
HUH7 (Liver Cancer)10.1

Notably, the compound demonstrated an IC50 value lower than that of standard chemotherapeutics like 5-Fluorouracil, indicating promising potential for further development as an anticancer agent.

Case Studies

  • Synthesis and Evaluation of New Derivatives : A study synthesized several oxazole derivatives and assessed their biological activities. The results indicated that modifications in the piperazine side chain significantly influenced both antimicrobial and anticancer activities .
  • Mechanistic Studies : Research involving the targeting of thymidylate synthase (TS), an enzyme critical for DNA synthesis, revealed that certain derivatives could act as potent inhibitors with IC50 values ranging from 0.47 to 1.4 µM .

Properties

CAS No.

146529-61-5

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

3-[4-(4-phenylpiperazin-1-yl)butyl]-[1,3]oxazolo[4,5-b]pyridin-2-one

InChI

InChI=1S/C20H24N4O2/c25-20-24(19-18(26-20)9-6-10-21-19)12-5-4-11-22-13-15-23(16-14-22)17-7-2-1-3-8-17/h1-3,6-10H,4-5,11-16H2

InChI Key

GCOPOUOKRHYMGX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCN2C3=C(C=CC=N3)OC2=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.